molecular formula C21H15ClN2OS B4944503 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide

Cat. No.: B4944503
M. Wt: 378.9 g/mol
InChI Key: HZVFJQYEWJLEIP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-6-7-15(12-17(13)22)20(25)23-16-10-8-14(9-11-16)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVFJQYEWJLEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide typically involves the following steps:

  • Benzothiazole Derivative Formation: The benzothiazole core is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Benzamide Formation: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-chloro-4-methylbenzoic acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether or THF as solvents.

  • Substitution: Amines, alcohols, and polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzothiazoles or benzamides.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is unique due to its specific structural features and functional groups. Similar compounds include:

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents on the benzene ring.

  • Benzamide derivatives: These compounds have the benzamide moiety but differ in the nature of the substituents on the benzene ring.

In comparison, this compound stands out due to its combination of both benzothiazole and benzamide functionalities, which contribute to its unique chemical and biological properties.

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